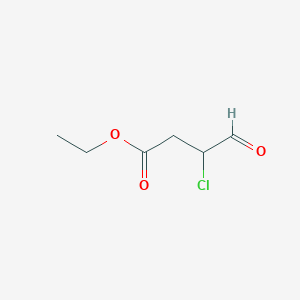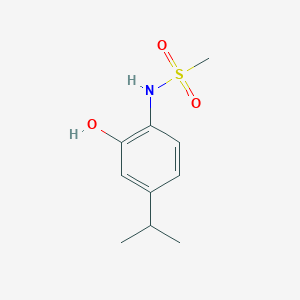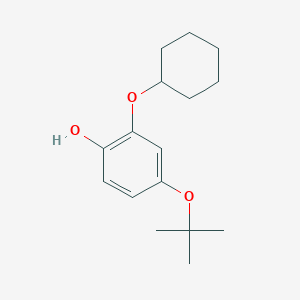
4-Cyclopropoxy-2-ethylpyridine-3-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Cyclopropoxy-2-ethylpyridine-3-sulfonamide is an organosulfur compound with the molecular formula C10H14N2O3S and a molecular weight of 242.29 g/mol . This compound belongs to the class of sulfonamides, which are known for their wide range of applications in pharmaceuticals, agrochemicals, and polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-2-ethylpyridine-3-sulfonamide typically involves the oxidative coupling of thiols and amines. This method is advantageous as it does not require additional pre-functionalization and de-functionalization steps, thereby streamlining the synthetic route and reducing waste generation . The reaction conditions often involve the use of oxidizing agents and catalysts to facilitate the coupling process.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of environmentally friendly and cost-effective reagents is also emphasized to make the process sustainable .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Cyclopropoxy-2-ethylpyridine-3-sulfonamide undergoes various types of chemical reactions, including:
Reduction: This reaction involves the removal of oxygen atoms or the addition of hydrogen atoms, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols .
Applications De Recherche Scientifique
4-Cyclopropoxy-2-ethylpyridine-3-sulfonamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antibacterial and antiviral properties.
Medicine: Investigated for its potential use in drug design and discovery programs.
Industry: Applied in the development of agrochemicals and polymers
Mécanisme D'action
The mechanism of action of 4-Cyclopropoxy-2-ethylpyridine-3-sulfonamide involves its interaction with specific molecular targets and pathways. This inhibition leads to the disruption of bacterial DNA synthesis, ultimately resulting in bacterial cell death .
Comparaison Avec Des Composés Similaires
4-Cyclopropoxy-2-ethylpyridine-3-sulfonamide can be compared with other similar compounds, such as:
4-Cyclopropoxy-3-ethylpyridine-2-sulfonamide: Similar in structure but differs in the position of the ethyl and sulfonamide groups.
Sulfonimidates: These compounds have a sulfur (VI) center and are used as intermediates in the synthesis of other organosulfur compounds.
The uniqueness of this compound lies in its specific structural arrangement, which imparts distinct chemical and biological properties .
Propriétés
Formule moléculaire |
C10H14N2O3S |
|---|---|
Poids moléculaire |
242.30 g/mol |
Nom IUPAC |
4-cyclopropyloxy-2-ethylpyridine-3-sulfonamide |
InChI |
InChI=1S/C10H14N2O3S/c1-2-8-10(16(11,13)14)9(5-6-12-8)15-7-3-4-7/h5-7H,2-4H2,1H3,(H2,11,13,14) |
Clé InChI |
FXFSHQOHCJPLDF-UHFFFAOYSA-N |
SMILES canonique |
CCC1=NC=CC(=C1S(=O)(=O)N)OC2CC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.










![[1,3]Dioxolo[4,5-B]pyridine-6-sulfonyl chloride](/img/structure/B14849875.png)





